(R)-3-吡咯烷基乙酸

描述

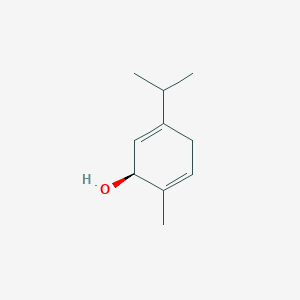

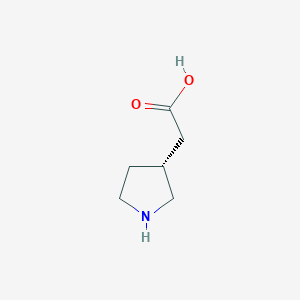

(R)-3-Pyrrolidineacetic acid is a compound with significant scientific interest, particularly in the field of organic chemistry and medicinal research. It is known for its involvement in various chemical reactions and properties.

Synthesis Analysis

The synthesis of (R)-3-Pyrrolidineacetic acid involves intramolecular conjugate addition of derived enolates. This process leads to diastereomeric mixtures of pyrrolidin-2-ones, which, after chromatographic separation, yield the pure form of (R)-3-Pyrrolidineacetic acid. The synthesis demonstrates good yield and diastereomeric ratio (d.r.), proving its efficiency and practicality in chemical synthesis (Galeazzi et al., 1996).

Molecular Structure Analysis

The molecular structure of (R)-3-Pyrrolidineacetic acid has been elucidated using various spectroscopic methods, including NMR. The configuration of the pure diastereomers is assigned based on these data, confirming the structure of the synthesized compound (Galeazzi et al., 1996).

Chemical Reactions and Properties

(R)-3-Pyrrolidineacetic acid is involved in a range of chemical reactions. One significant reaction is the cyclization of N-(2-alken-1-yl)amides mediated by Mn(III), leading to pyrrolidin-2-ones, which are key intermediates for further chemical transformations (Galeazzi et al., 1996). The compound's chemical properties, such as its reactivity and stability, are influenced by its molecular structure and functional groups.

Physical Properties Analysis

The physical properties of (R)-3-Pyrrolidineacetic acid, including its melting point, solubility, and crystal structure, are crucial for its handling and application in various chemical processes. These properties are typically determined through experimental methods, such as crystallography and thermal analysis. However, specific details on the physical properties of (R)-3-Pyrrolidineacetic acid from the available literature are limited.

Chemical Properties Analysis

The chemical properties of (R)-3-Pyrrolidineacetic acid, such as its acidity, basicity, and reactivity towards different chemical reagents, are defined by its molecular structure. The compound's behavior in various chemical environments, like acidic or basic conditions, and its reactivity in different chemical reactions, highlight its chemical versatility and potential applications in synthesis (Galeazzi et al., 1996).

科学研究应用

合成和衍生:

- Galeazzi 等人(1996 年)展示了非对映异构纯吡咯烷-2-酮的合成,这导致了 (S)-和 (R)-3-吡咯烷基乙酸的产生。此过程涉及分子内迈克尔反应,并证明了该环化方法对生成这些化合物很有用 (Galeazzi, Silvano, Mobbili, & Orena, 1996)。

GABA 摄取抑制剂:

- Fülep 等人(2006 年)发现 (R)-吡咯烷-2-乙酸衍生物是 GABA 转运蛋白 GAT-1 和 GAT-3 的高效且选择性抑制剂。该研究突出了这些衍生物在神经系统疾病中的治疗潜力 (Fülep, Hoesl, Höfner, & Wanner, 2006)。

GABA 激动剂和摄取抑制剂:

- Nielsen、Brehm 和 Krogsgaard-Larsen(1990 年)合成了 (R)-和 (S)-高纯度 β-脯氨酸,它们是 GABAA 受体的有效激动剂,并与 GABA 摄取机制有效相互作用。该研究提供了 (R)-3-吡咯烷基乙酸衍生物在调节 GABA 能活性中的作用的见解 (Nielsen, Brehm, & Krogsgaard‐Larsen, 1990)。

抗惊厥特性:

- Ali 等人(1985 年)探索了包括 3-吡咯烷基乙酸在内的化合物作为 γ-氨基丁酸 (GABA) 摄取的有效抑制剂。他们报道这些化合物在啮齿动物中表现出抗惊厥活性,表明它们在治疗神经系统疾病中的潜力 (Ali 等,1985)。

化学酶促合成:

- Felluga 等人(2004 年)开发了一种化学酶促方法来合成两种对映异构的均一 β-脯氨酸(3-吡咯烷基乙酸),这是一种杂环 GABA 类似物。该方法可用于生产这些化合物以用于各种生化应用 (Felluga, Gombac, Pitacco, & Valentin, 2004)。

受体调节活性:

- Zhang 等人(1996 年)研究了 (R)-3-氨基-2-氧代-1-吡咯烷基乙酸在酵母信息素中的插入,产生了超活性激动剂。这表明 (R)-3-吡咯烷基乙酸衍生物在增强基于肽的化合物的生物活性的潜在用途 (Zhang, Dawe, Jiang, Becker, & Naider, 1996)。

安全和危害

This would involve a discussion of the compound’s toxicity, its potential health effects, and any precautions that need to be taken when handling it.

未来方向

This would involve a discussion of areas for future research. This could include potential applications of the compound that have not yet been explored, or ways in which the compound’s synthesis could be improved.

属性

IUPAC Name |

2-[(3R)-pyrrolidin-3-yl]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO2/c8-6(9)3-5-1-2-7-4-5/h5,7H,1-4H2,(H,8,9)/t5-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OUENRUZPZZFMCA-RXMQYKEDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC1CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CNC[C@H]1CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

129.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(R)-3-Pyrrolidineacetic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1H-Benz[e]indolium, 2-[6-(acetylphenylamino)-1,3,5-hexatrienyl]-1,1-dimethyl-3-(4-sulfobutyl)-, inner salt](/img/structure/B52984.png)